molecular formula C13H15NO4 B12611443 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone CAS No. 877032-07-0

2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone

Cat. No.: B12611443
CAS No.: 877032-07-0
M. Wt: 249.26 g/mol
InChI Key: OFFGBOIAXPIJKZ-YPMHNXCESA-N
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Description

2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone is a complex organic compound characterized by its unique structural features, including a nitro group, a hydroxyl group, and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzyl precursor, followed by the introduction of the hydroxyl group and subsequent cyclization to form the cyclohexanone ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents like dichloromethane (CH2Cl2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated products.

Scientific Research Applications

2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2alpha-[®-3-Methoxy-alpha-(nitromethyl)benzyl]cyclohexanone
  • 2alpha-[®-3-Methoxy-alpha-(nitromethyl)benzyl]cyclohexanone

Uniqueness

2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential biological activity compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

877032-07-0

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(2S)-2-[(R)-hydroxy-(3-nitrophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H15NO4/c15-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)14(17)18/h3-5,8,11,13,16H,1-2,6-7H2/t11-,13+/m1/s1

InChI Key

OFFGBOIAXPIJKZ-YPMHNXCESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@H](C2=CC(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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